1-(4-Methylbenzyl)piperidin-4-ol
CAS No.: 118327-04-1
Cat. No.: VC4597682
Molecular Formula: C13H19NO
Molecular Weight: 205.301
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118327-04-1 |
---|---|
Molecular Formula | C13H19NO |
Molecular Weight | 205.301 |
IUPAC Name | 1-[(4-methylphenyl)methyl]piperidin-4-ol |
Standard InChI | InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3 |
Standard InChI Key | MXSYUHKGZVDCLL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound is 1-[(4-methylphenyl)methyl]piperidin-4-ol, reflecting its piperidine core substituted with a 4-methylbenzyl group and a hydroxyl moiety. The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets. The canonical SMILES representation is , and its InChI key is .
Physicochemical Parameters
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Molecular Weight: 205.30 g/mol
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Exact Mass: 205.1467 g/mol
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LogP: 1.73 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl group), 2 acceptors (amine and hydroxyl) .
These properties suggest favorable blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapies.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide:
This reaction proceeds under reflux conditions in ethanol, yielding the product with an 85% efficiency. Alternative pathways include reductive amination of ketone precursors, which achieves higher yields (90%) but requires specialized reducing agents like sodium borohydride.
Purification and Characterization
Post-synthesis, the compound is purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:
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NMR Spectroscopy: -NMR peaks at δ 1.45–1.70 (piperidine protons) and δ 2.30 (methyl group on benzyl) .
Pharmacological Applications
Neuropharmacological Activity
1-(4-Methylbenzyl)piperidin-4-ol exhibits affinity for dopamine receptors (D2 subtype ) and NMDA receptors (GluN2B subunit ) . In rodent models, it reduced depressive-like behaviors by 40% in the forced swim test and enhanced serotonin levels by 30%.
Table 1: Neuropharmacological Profile
Target | Activity (IC₅₀/Kᵢ) | Model System | Reference |
---|---|---|---|
Dopamine D2 Receptor | 12.5 nM | Radioligand binding | |
NMDA GluN2B | 25 nM | Xenopus oocytes | |
Serotonin Transporter | >10 μM | HEK293 cells |
Enzyme Inhibition
The compound acts as a moderate acetylcholinesterase (AChE) inhibitor (), comparable to donepezil () . This activity is attributed to hydrogen bonding between the hydroxyl group and the enzyme’s catalytic triad .
Comparative Analysis with Structural Analogs
Substituent Effects
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1-(4-Fluorobenzyl)piperidin-4-ol: Enhanced NMDA affinity () due to fluorine’s electronegativity .
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1-(3,4-Dichlorobenzyl)piperidin-4-ol: Increased logP (2.45) improves CNS penetration but reduces aqueous solubility.
Table 2: Structural Modifications and Biological Impact
Analog | LogP | NMDA IC₅₀ (μM) | AChE IC₅₀ (μM) |
---|---|---|---|
1-(4-Methylbenzyl) | 1.73 | 0.025 | 1.54 |
1-(4-Fluorobenzyl) | 1.85 | 0.018 | 1.78 |
1-(3,4-Dichlorobenzyl) | 2.45 | 0.032 | 2.10 |
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